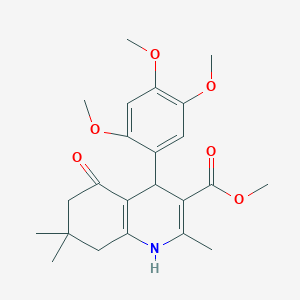

Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 157870-53-6) is a polycyclic quinolinone derivative with the molecular formula C23H29NO6 and a molecular weight of 415.48 g/mol . The structure features:

- A hexahydroquinoline core with a 5-keto group.

- Three methyl groups at positions 2, 7, and 5.

- A methyl ester at position 2.

- A 2,4,5-trimethoxyphenyl substituent at position 3.

Properties

IUPAC Name |

methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-12-19(22(26)30-7)20(21-14(24-12)10-23(2,3)11-15(21)25)13-8-17(28-5)18(29-6)9-16(13)27-4/h8-9,20,24H,10-11H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQYWRBXGKKMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3OC)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the formation of the hexahydroquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations in Analogous Compounds

The hexahydroquinoline scaffold is highly modular, allowing substitutions at positions 3 (ester group), 4 (aryl/heteroaryl group), and peripheral methyl groups. Key structural differences among analogs include:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Aryl Substituent Effects: The 2,4,5-trimethoxyphenyl group in the target compound provides distinct electronic and steric properties compared to analogs with 3,4,5-trimethoxyphenyl or sulfonylphenyl groups.

- Ester Group Variations : Methyl esters (target compound) are smaller and less lipophilic than benzyl or ethyl esters, which may influence solubility and metabolic stability.

- Melting Points : Higher melting points (e.g., 260–262°C for sulfonylphenyl analog ) correlate with stronger intermolecular interactions (e.g., dipole-dipole forces from sulfonyl groups).

Key Observations :

- Microwave Synthesis : The target compound is synthesized efficiently (82–98% yield in 4–6 minutes) using microwave irradiation, which reduces energy consumption and reaction time compared to traditional methods .

- Catalyst Diversity : Ionic liquids and bio-based catalysts like gum-BTA are employed for greener syntheses.

Spectroscopic Characterization

Table 3: NMR and IR Spectral Features

Key Observations :

- Trimethoxy Signals : The 2,4,5-trimethoxyphenyl group in the target compound would show three distinct methoxy peaks in 1H NMR, differing from the 3,4,5-trimethoxy isomer .

- Hydroxyl Groups : Analogs with hydroxyl substituents (e.g., δ 9.01 in ) exhibit broad peaks for -OH, absent in the target compound.

Biological Activity

Methyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as MTHQ) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of MTHQ through various studies and findings.

Chemical Structure and Properties

MTHQ features a hexahydroquinoline core with multiple substituents that enhance its biological properties. The presence of the methoxy groups on the phenyl ring is particularly noteworthy as these groups often contribute to increased lipophilicity and biological activity.

Biological Activity Overview

The biological activities of MTHQ have been investigated in various contexts, including:

- Antioxidant Activity :

-

Antimicrobial Activity :

- Research indicates that MTHQ and its derivatives possess antimicrobial properties. In vitro studies have reported effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited notable growth inhibition against Escherichia coli and Bacillus subtilis.

-

Anti-inflammatory Effects :

- Some studies suggest that MTHQ may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The exact mechanisms through which MTHQ exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets including:

- Enzymes : MTHQ may inhibit specific enzymes involved in oxidative stress and inflammation.

- Receptors : The compound might bind to receptors that mediate cellular responses to oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | 70% - 98% inhibition in DPPH assay | |

| Antimicrobial | Effective against E. coli and B. subtilis | |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

Case Study Example

In a recent study focusing on the synthesis of polyhydroquinoline derivatives including MTHQ, researchers evaluated the antioxidant and antimicrobial activities of these compounds. The results indicated that several derivatives showed promising activity against tested microorganisms while also demonstrating significant radical scavenging capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.